Cas no 2384098-85-3 (Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-)
Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-
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- Inchi: 1S/C11H14BrN/c1-11(2)6-9-5-10(12)4-3-8(9)7-13-11/h3-5,13H,6-7H2,1-2H3
- InChI Key: LIZMXUHEVHNPNK-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(Br)C=C2)CC(C)(C)N1
Experimental Properties
- Density: 1.284±0.06 g/cm3(Predicted)
- Boiling Point: 290.5±40.0 °C(Predicted)
- pka: 9.38±0.40(Predicted)
Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22803505-1g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 1g |
$1086.0 | 2023-09-15 | ||
| Enamine | EN300-22803505-5g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 5g |
$3147.0 | 2023-09-15 | ||
| Enamine | EN300-22803505-10g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 10g |
$4667.0 | 2023-09-15 | ||
| Enamine | EN300-22803505-0.05g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 0.05g |
$912.0 | 2024-06-20 | |
| Enamine | EN300-22803505-0.1g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 0.1g |
$956.0 | 2024-06-20 | |
| Enamine | EN300-22803505-0.25g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 0.25g |
$999.0 | 2024-06-20 | |
| Enamine | EN300-22803505-0.5g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 0.5g |
$1043.0 | 2024-06-20 | |
| Enamine | EN300-22803505-1.0g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 1.0g |
$1086.0 | 2024-06-20 | |
| Enamine | EN300-22803505-2.5g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 2.5g |
$2127.0 | 2024-06-20 | |
| Enamine | EN300-22803505-5.0g |
6-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline |
2384098-85-3 | 95% | 5.0g |
$3147.0 | 2024-06-20 |
Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl-
Comprehensive Overview of Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- (CAS No. 2384098-85-3)
The compound Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- (CAS No. 2384098-85-3) is a brominated derivative of the isoquinoline scaffold, a structure widely recognized in medicinal chemistry and material science. This tetrahydro-isoquinoline derivative features a 6-bromo substitution and two 3,3-dimethyl groups, which significantly influence its physicochemical properties and potential applications. Researchers are increasingly interested in such halogenated isoquinolines due to their unique electronic and steric effects, making them valuable intermediates in drug discovery and organic synthesis.
In recent years, the demand for functionalized isoquinolines has surged, driven by their role in developing pharmaceutical intermediates and bioactive molecules. The 6-bromo moiety in this compound offers a versatile handle for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are frequently searched topics in synthetic chemistry forums. This aligns with the growing trend of C-H functionalization and late-stage diversification strategies, where brominated heterocycles like this serve as pivotal building blocks.
From a structural perspective, the 3,3-dimethyl groups introduce steric hindrance, potentially enhancing the compound's stability and selectivity in catalytic reactions. Such features are critical in designing kinase inhibitors or GPCR modulators, areas where isoquinoline cores are frequently explored. Computational studies on similar tetrahydro-isoquinoline derivatives suggest that the 6-bromo substitution could influence binding affinity in biological targets, a topic often queried in AI-driven drug design platforms.
Environmental and regulatory considerations are also paramount. While not classified as hazardous, the compound's brominated nature warrants attention to sustainable synthesis methods. Searches for green chemistry alternatives for halogenated compounds have spiked, reflecting industry shifts toward eco-friendly protocols. Researchers may explore electrochemical bromination or photocatalytic routes to synthesize this derivative, aligning with circular economy principles.
Analytical characterization of CAS No. 2384098-85-3 typically involves NMR, HPLC, and mass spectrometry, techniques commonly discussed in QC/QA workflows. The compound's chromatographic purity is crucial for downstream applications, particularly in high-throughput screening libraries. Notably, its lipophilicity (predicted by the 3,3-dimethyl groups) may impact solubility, a frequent concern in preclinical development forums.
In material science, 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for organic semiconductors due to their electron-withdrawing properties. The bromine atom can facilitate π-stacking interactions, a hot topic in OLED research. Such applications resonate with searches for small-molecule electronic materials, highlighting the compound's interdisciplinary relevance.
To summarize, Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-3,3-dimethyl- represents a multifaceted compound bridging medicinal chemistry, catalysis, and materials science. Its synthetic versatility and structural motifs cater to evolving trends like fragment-based drug discovery and green synthesis, ensuring sustained interest in both academic and industrial settings.
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